Product packaging for Xylobovide(Cat. No.:)

Xylobovide

Cat. No.: B1249081
M. Wt: 182.17 g/mol
InChI Key: BHRJNZZWSGMQLJ-VQVTYTSYSA-N
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Description

Xylobovide is a specialized natural product classified as a furo[3,4-b]furan-2,4-dione derivative, with a molecular formula of C9H10O4 and a molecular weight of 182.175 g/mol . It is a secondary metabolite originating from fungi of the genus Xylaria , which are prolific producers of chemically diverse and biologically active compounds . The interest in such metabolites stems from their role as an unparalleled reservoir for natural drug discovery . The compound features a complex, decided structure with multiple stereocenters, as indicated by its systematic name (3aS,6R,6aR)-6-ethyl-3-methylidene-hexahydrofuro[3,4-b]furan-2,4-dione . Its synthesis presents a challenge in organic chemistry, and it has been the target of methodological studies, such as copper-catalyzed intramolecular cyclopropanation strategies, which aim to access advanced intermediates for bislactone natural products like this compound . Research into compounds from the Xylaria genus has revealed a broad spectrum of potential bioactivities, including antimicrobial, antifungal, cytotoxic, and anti-inflammatory properties . While the specific biological profile and mechanism of action of this compound require further investigation, its structural characteristics make it a compound of interest for exploring new bioactive chemical entities. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O4 B1249081 Xylobovide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

(3aS,6R,6aR)-6-ethyl-3-methylidene-6,6a-dihydro-3aH-furo[3,4-b]furan-2,4-dione

InChI

InChI=1S/C9H10O4/c1-3-5-7-6(9(11)12-5)4(2)8(10)13-7/h5-7H,2-3H2,1H3/t5-,6+,7+/m1/s1

InChI Key

BHRJNZZWSGMQLJ-VQVTYTSYSA-N

Isomeric SMILES

CC[C@@H]1[C@H]2[C@H](C(=C)C(=O)O2)C(=O)O1

Canonical SMILES

CCC1C2C(C(=C)C(=O)O2)C(=O)O1

Synonyms

xylobovide

Origin of Product

United States

Natural Occurrence and Isolation Methodologies for Xylobovide

Endophytic Fungi as Primary Producers of Xylobovide

Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are the primary known producers of this compound. researchgate.netresearchgate.net These microorganisms represent a rich and relatively untapped resource for novel bioactive compounds. stxavierstn.edu.in

Isolation from Xylaria Species and Associated Host Plants

The genus Xylaria, a member of the Xylariaceae family, is a prominent producer of this compound. researchgate.netmdpi.com These fungi are commonly found as endophytes in various plants, including medicinal ones. nih.gov For instance, a strain of Xylaria sp. (FPL-25(M)) isolated from the medicinal plant Ficus pumila Linn has been identified as a producer of a this compound derivative, this compound-9-methyl ester. sci-hub.sesci-hub.se Another endophytic Xylaria species, isolated from the stem of Alstonia scholaris, has also been shown to produce this compound. byu.edu The symbiotic relationship between these fungi and their host plants is thought to contribute to a rich chemical diversity. sci-hub.se

Endophytic FungusHost PlantIsolated Compound(s)Reference(s)
Xylaria sp. FPL-25(M)Ficus pumila LinnThis compound-9-methyl ester sci-hub.sesci-hub.se
Xylaria sp.Alstonia scholarisThis compound, 19,20-epoxycytochalasin C, 19,20-epoxycytochalasin D byu.edu
Xylaria sp.Acmena graveolensFusaric acid, Dehydrofusaric acid stxavierstn.edu.inbyu.edu

Bioprospecting Strategies for this compound-Producing Microorganisms

Bioprospecting is the systematic search for valuable compounds from biological sources. thepharmajournal.com In the context of this compound, bioprospecting efforts are centered on identifying new endophytic fungi capable of its synthesis. stxavierstn.edu.in This process often begins with the collection of plant samples, particularly from unique ecological niches or those used in traditional medicine, to isolate the endophytic microorganisms they harbor. sci-hub.semdpi.com The isolated fungi are then cultivated in laboratory settings. akjournals.com A crucial next step involves screening these microbial cultures for the production of bioactive compounds. stxavierstn.edu.in This can be achieved through various assays that test for specific biological activities, such as antimicrobial properties. sci-hub.se Modern strategies often employ in silico methods to identify gene clusters responsible for the production of specific classes of compounds, like polyketides, which this compound is derived from. frontiersin.org This targeted approach helps to prioritize organisms for further chemical investigation, making the search for new this compound producers more efficient. sci-hub.sefrontiersin.org

Advanced Separation Techniques for this compound Isolation

The isolation of pure this compound from complex fungal fermentation broths requires a series of sophisticated separation and purification steps.

Bioactivity-Guided Fractionation Approaches

Bioactivity-guided fractionation is a key strategy used to isolate this compound. researchgate.netresearchgate.netsci-hub.sewisdomlib.orgnih.gov This method involves a stepwise separation of the crude fungal extract into simpler fractions. nih.gov After each separation step, the resulting fractions are tested for a specific biological activity, such as antimicrobial activity. sci-hub.se The most active fraction is then selected for further separation. This process is repeated, progressively narrowing down the mixture until a pure, active compound like this compound is isolated. sci-hub.se This approach is highly efficient as it focuses the purification efforts on the components of the extract that exhibit the desired biological effect. nih.gov For instance, a study on Xylaria sp. FPL-25(M) utilized an antimicrobial assay to guide the fractionation process, ultimately leading to the isolation of the active compound, this compound-9-methyl ester. sci-hub.sesci-hub.se

Chromatographic Methodologies in this compound Purification

Chromatography is an essential tool in the purification of this compound. researchgate.netresearchgate.netsci-hub.seresearchgate.net Following initial extraction, typically with a solvent like ethyl acetate, the crude extract is subjected to various chromatographic techniques. sci-hub.se

Thin-Layer Chromatography (TLC): TLC is often used as an initial, rapid method to separate components of a mixture and to monitor the progress of purification. sci-hub.se It can be coupled with bioautography, where the developed TLC plate is overlaid with a microbial culture to directly visualize the zones of growth inhibition corresponding to the location of antimicrobial compounds. sci-hub.seakjournals.com This technique was instrumental in identifying the active fraction containing this compound-9-methyl ester, which showed a specific Rf value. sci-hub.se

Column Chromatography: This technique is used for the large-scale separation of compounds. polypeptide.com The crude extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and different compounds are eluted at different rates using a solvent or a gradient of solvents. mdpi.com

High-Performance Liquid Chromatography (HPLC): For final purification, HPLC is often employed. jconsortium.com This method offers high resolution and is capable of separating structurally similar compounds. jconsortium.com Reversed-phase HPLC, where the stationary phase is nonpolar, is a powerful technique for purifying peptides and other organic molecules like this compound. polypeptide.comjconsortium.com Preparative TLC is another technique that has been used for the final purification of this compound. sci-hub.se

The identity and purity of the isolated this compound are then confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. sci-hub.sebyu.edu

Chromatographic TechniqueRole in this compound PurificationReference(s)
Thin-Layer Chromatography (TLC)Initial separation, monitoring, and bioautography sci-hub.sesci-hub.seakjournals.com
Column ChromatographyBulk separation of crude extract polypeptide.commdpi.com
High-Performance Liquid Chromatography (HPLC)Final purification, high-resolution separation jconsortium.com
Preparative TLCFinal purification of fractions sci-hub.se

Biosynthetic Pathways and Precursor Incorporation Studies of Xylobovide

Xylobovide as a Hybrid Natural Polyketide

This compound is a complex natural product classified as a hybrid polyketide. sci-hub.seresearchgate.net Polyketides are a large and diverse class of secondary metabolites synthesized through the repetitive condensation of acyl-CoA precursors in a manner similar to fatty acid synthesis. mdpi.comwikipedia.org The "hybrid" designation for this compound indicates that its intricate structure is derived from the combination of distinct biosynthetic building blocks. sci-hub.sesci-hub.se

Detailed structural analysis reveals that this compound is composed of two main moieties. The upper portion of the molecule corresponds to a 4-epi-ethisolide unit, while the lower half is structurally identical to canadensolide (B1215938). sci-hub.sesci-hub.se This composite nature points to a sophisticated biosynthetic pathway capable of assembling and linking these two complex fragments. This compound is produced by endophytic fungi, such as Xylaria sp. and Xylaria obovata, which are known to be prolific sources of bioactive secondary metabolites, including various polyketides. sci-hub.semdpi.comsci-hub.sekit.ac.jp

The structural relationship of this compound to other well-known bis-γ-butyrolactones underscores its classification within this family of natural products. nii.ac.jpnih.govresearchgate.net

Enzymatic Mechanisms in this compound Biosynthesis

While the specific enzymatic machinery for this compound biosynthesis has not been fully elucidated, inferences can be drawn from the well-studied pathways of other γ-butyrolactones and polyketides, particularly in Streptomyces species. researchgate.netnih.gov The biosynthesis is expected to be catalyzed by a multi-enzyme complex known as a polyketide synthase (PKS). mdpi.comwikipedia.org

The assembly process likely involves the following key enzymatic steps:

Chain Initiation and Elongation: The synthesis would begin with a starter unit, likely an acyl-CoA derivative, which is sequentially condensed with extender units such as malonyl-CoA. This process is catalyzed by ketosynthase (KS) domains within the PKS.

Reduction and Dehydration: Following condensation, the β-keto group can be modified by a series of enzymes, including ketoreductases (KR), dehydratases (DH), and enoyl reductases (ER), to introduce varying degrees of reduction and create structural diversity.

Cyclization and Tailoring: The linear polyketide chain undergoes intramolecular cyclization to form the characteristic γ-butyrolactone rings. This is often followed by post-PKS modifications, or "tailoring," by enzymes such as oxidases and transferases, which introduce the final structural features of this compound. wikipedia.org

In related γ-butyrolactone systems, specific enzymes have been identified. For instance, the GBL system in Streptomyces involves a GblA enzyme, which catalyzes the initial condensation of a glycerol (B35011) derivative with a fatty acid derivative, and a GblD-like reductase for modifying a keto group. researchgate.netnih.gov It is plausible that homologous enzymes perform similar functions in the this compound pathway.

Table 1: Inferred Enzymatic Functions in this compound Biosynthesis

Enzyme/Domain (Inferred)Putative Function in this compound Biosynthesis
Polyketide Synthase (PKS)Assembles the polyketide backbone from acyl-CoA precursors. wikipedia.org
Acyl-Carrier Protein (ACP)Tethers the growing polyketide chain during synthesis.
Ketosynthase (KS)Catalyzes the Claisen condensation for chain elongation.
Ketoreductase (KR)Reduces β-keto groups to hydroxyl groups.
Dehydratase (DH)Removes a water molecule to form a double bond.
Thioesterase (TE)/CyclaseCatalyzes the release of the polyketide chain and its cyclization into lactone rings. umich.edu
OxidoreductasesPerform post-PKS modifications, such as hydroxylations or epoxidations. nih.gov

Relationships to Other Bis-γ-Butyrolactones: Canadensolide and Sporothriolide (B120571) Biosynthesis

This compound belongs to the furofurandione class of fungal α-methylene-γ-butyrolactones, which includes the related compounds canadensolide and sporothriolide. nih.govfrontiersin.org These molecules, often referred to as type A metabolites, share a common biosynthetic origin. nih.gov They are generated from the condensation of a fatty acid with a C3 moiety derived from an intermediate of the Krebs cycle, such as oxaloacetate, at the α-position of the fatty acid chain. nih.gov

FeatureThis compoundCanadensolideSporothriolide
Producing Organism (Example) Xylaria obovata mdpi.comkit.ac.jpPenicillium canadense kit.ac.jpnih.govNodulisporium sp., Hypoxylon monticulosum kit.ac.jpnih.govresearchgate.net
Structural Feature Hybrid of 4-epi-ethisolide and canadensolide structures. sci-hub.sesci-hub.seA bis-γ-butyrolactone with a specific stereochemistry and side chain. nih.govA bis-γ-butyrolactone structurally similar to canadensolide but with different side chain features. nih.gov
Biosynthetic Classification Type A bis-γ-butyrolactone. nih.govType A bis-γ-butyrolactone. nih.govType A bis-γ-butyrolactone. nih.gov

Shared Precursors and Common Biosynthetic Intermediates

The structural similarity among this compound, canadensolide, and sporothriolide strongly suggests they arise from a common set of precursors and share early biosynthetic intermediates. nih.govresearchgate.net Extensive labeling studies on canadensolide biosynthesis have shown that its carbon skeleton is derived from a fatty acid and a C3 unit from the Krebs cycle. nih.gov These findings can be extrapolated to this compound and sporothriolide.

The proposed common pathway begins with the formation of a key intermediate through the condensation of these precursors. nih.gov Variations in the subsequent enzymatic steps, including reduction, cyclization, and other tailoring reactions, then lead to the different final products.

Table 2: Key Precursors in Bis-γ-Butyrolactone Biosynthesis

PrecursorBiosynthetic OriginRole in Final Structure
Fatty AcidsFatty Acid SynthesisForms the aliphatic side chain of the molecule. nih.gov
Oxaloacetate (or related C3 unit)Krebs CycleProvides the carbon backbone for the lactone rings. nih.gov
Acetyl-CoA/Malonyl-CoAPrimary MetabolismServe as the basic building blocks for the polyketide chain. mdpi.com

Divergent Biosynthetic Shunt Products and Pathways

Biosynthetic pathways for complex natural products are often not linear but contain branches that lead to a family of related molecules. These are known as shunt products, which are not precursors to the main compound but are derived from a common intermediate. nih.govresearchgate.net

In the case of canadensolide, related compounds such as dihydrocanadensolide, canadensic acid, and isocanadensic acid have been isolated. nih.gov Labeling experiments have indicated that these are not intermediates on the way to canadensolide but are shunt products formed from shared precursors. nih.gov Similarly, derivatives of sporothriolide like sporothric acid and isosporothric acid are considered shunt products of the main sporothriolide pathway. nih.govresearchgate.net

This principle of divergent biosynthesis likely applies to this compound as well. It is hypothesized that the central biosynthetic pathway can diverge at late stages, where different tailoring enzymes act on a common intermediate to produce this compound or other related, but structurally distinct, metabolites. This metabolic diversification is a common strategy used by fungi to generate chemical complexity from a single gene cluster. nih.govacs.org

Genetic Basis of this compound Biosynthetic Gene Clusters (Hypothetical/Inferred from related compounds)

The genetic blueprint for the biosynthesis of secondary metabolites like this compound is encoded in what is known as a biosynthetic gene cluster (BGC). nih.govnih.govjmicrobiol.or.kr While the specific BGC for this compound has not yet been identified and characterized, its structure can be inferred from known PKS and γ-butyrolactone BGCs found in other fungi and bacteria. researchgate.netpurdue.edu

A hypothetical this compound BGC would be expected to contain:

Core Synthase Gene(s): One or more genes encoding the large, multidomain Polyketide Synthase (PKS) responsible for building the carbon skeleton. wikipedia.org In the case of γ-butyrolactones, a key gene homologous to gblA or afsA would catalyze the crucial condensation step. researchgate.netnih.gov

Tailoring Enzyme Genes: A suite of genes located near the core synthase gene. These encode the enzymes that modify the initial polyketide scaffold, such as oxidoreductases, cyclases, and transferases, to produce the final, complex structure of this compound. mdpi.comfrontiersin.org

Regulatory Genes: Genes that control the expression of the entire cluster, switching it on or off in response to specific developmental or environmental signals. Receptors like GblR in Streptomyces are examples of such regulators. nih.gov

Transport Genes: Genes encoding transporter proteins that may be involved in secreting the final product out of the fungal cell.

The analysis of such clusters through genome mining is a powerful strategy for discovering new natural products and understanding their biosynthesis. jmicrobiol.or.krpurdue.edu

Synthetic Strategies for Xylobovide and Its Analogues

Total Synthesis Approaches for Xylobovide

The construction of the complex tetrahydro-furo[3,4-b]furan-2,4-dione core of this compound has been achieved through various chemical transformations. Key strategies include radical cyclizations, sigmatropic rearrangements, and cycloadditions, each offering a unique pathway to this class of natural products.

Radical cyclization reactions are a powerful tool for forming cyclic structures in natural product synthesis. semanticscholar.org These reactions, often mediated by reagents like manganese(III) acetate, proceed through radical intermediates to form new carbon-carbon bonds, enabling the construction of complex ring systems in a single, stereoselective step. semanticscholar.org In the context of this compound and its analogues, radical cyclization has been employed to form the five-membered rings characteristic of the bislactone core. researchgate.netnih.gov

Manganese(III)-mediated oxidative free-radical cyclization, for instance, has been successfully applied to create cyclic structures found in many natural products by reducing the number of required synthetic steps. semanticscholar.org The cyclization of 1,6-dienes initiated by thiyl radicals is another prominent method for accessing five-membered ring systems, which are ubiquitous scaffolds in natural products. nih.gov While direct examples for this compound are noted in broader discussions of related compounds, the synthesis of the closely related natural product Canadensolide (B1215938) has been achieved using radical cyclization methods, highlighting the applicability of this strategy to the this compound framework. researchgate.net

The Johnson–Claisen rearrangement, a acs.orgacs.org-sigmatropic rearrangement, has proven to be a highly effective method for the synthesis of this compound and related γ-lactones. researchgate.netbioinfopublication.org This reaction transforms an allylic alcohol into a γ,δ-unsaturated ester by reacting it with an orthoester under acidic conditions, effectively creating a new carbon-carbon bond. tcichemicals.com This strategy has been used to establish the quaternary carbon center and control the stereochemistry of the side chain.

In a key application, the Johnson–Claisen rearrangement of an allylic alcohol derived from a chiral vicinal diol was used to produce chiral β,γ-disubstituted-γ-lactones with high enantio- and diastereoselectivity. researchgate.net These lactones serve as advanced intermediates that can be efficiently converted into the γ-(lactone–lactol) core required for this compound. researchgate.net The stereochemical outcome of the rearrangement is influenced by the geometry of the olefin and the chirality of the alcohol, allowing for precise control over the final product's configuration. researchgate.netbioinfopublication.org

Table 1: Key Transformations in the Johnson-Claisen Rearrangement Approach

Starting Material Key Reaction Intermediate Significance
Chiral Allylic Alcohol Orthoester Johnson-Claisen Rearrangement γ,δ-Unsaturated Ester Forms key C-C bond and sets stereocenters. researchgate.nettcichemicals.com
γ,δ-Unsaturated Ester Lactonization β,γ-disubstituted-γ-lactone Forms one of the core lactone rings. researchgate.net

A novel and efficient approach to the core structure of this compound involves the intramolecular cyclopropanation of glycals (cyclic enol ethers derived from sugars). acs.orgacs.orgnih.gov This strategy utilizes readily available carbohydrates as a chiral starting point. acs.org In this method, a glycal-derived diazoacetate undergoes a copper-catalyzed intramolecular cyclopropanation to form a complex tricyclic system. acs.orgresearchgate.net

This reaction is highly stereoselective, with the resulting cyclopropane (B1198618) being formed as an exclusive stereoisomer. acs.org The rigid, fused-ring system of the cyclopropanated sugar contains all the necessary carbon atoms and stereochemical information, which can then be unveiled through subsequent reactions. acs.org A key step in advancing this intermediate involves a zinc-mediated tandem ring-opening sequence, which transforms the cyclopropane into an advanced intermediate suitable for the synthesis of the tetrahydro-furo[3,4-b]furan-2,4-dione core found in this compound. acs.orgacs.org This methodology provides a pathway to advanced intermediates that can be elaborated to access not only this compound but also its close analogues, Canadensolide and Sporothriolide (B120571). acs.org

Table 2: Intramolecular Cyclopropanation of Glycal Derivatives

Glycal Substrate Catalyst Product Stereochemical Outcome
Glucose-derived glycal-diazoacetate Copper(II) bis(N-tert-butylsalicylaldiminato) Fused cyclopropane-pyranone Formed as an exclusive stereoisomer. acs.orgresearchgate.net

The retro-Diels-Alder reaction is the microscopic reverse of the well-known Diels-Alder cycloaddition, breaking a cyclohexene (B86901) ring into a diene and a dienophile. wikipedia.orgwikipedia.org This reaction is typically driven by heat and can be facilitated when a stable, volatile molecule such as carbon dioxide or ethylene (B1197577) is eliminated, making the process irreversible. wikipedia.orgmasterorganicchemistry.com

In synthetic chemistry, the retro-Diels-Alder reaction is a valuable tool for unmasking protected functional groups or for generating transient reactive species. numberanalytics.comnumberanalytics.com While specific applications of a retro-Diels-Alder reaction in a published total synthesis of this compound are not prominently documented in the reviewed literature, this strategy is often considered in retrosynthetic analysis for complex molecules. numberanalytics.com Theoretically, a Diels-Alder/retro-Diels-Alder sequence could be employed to install specific functionalities or to construct a portion of the carbon skeleton under neutral conditions. For example, a precursor could be synthesized via a Diels-Alder reaction, and then a subsequent retro-Diels-Alder reaction at a later stage could reveal a conjugated diene system or another desired structural motif within a this compound intermediate.

Intramolecular Cyclopropanation of Glycals for this compound Core Structures

Stereoselective Synthesis of this compound Enantiomers

The biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. Therefore, controlling the stereochemistry during synthesis is crucial. ijfans.orgnumberanalytics.com Stereoselective synthesis focuses on the preferential formation of a single stereoisomer (an enantiomer or diastereomer). chemistrydocs.comlibguides.com Several of the strategies developed for this compound incorporate a high degree of stereocontrol.

The Johnson–Claisen rearrangement approach, for example, can be highly enantio- and diastereoselective. researchgate.net By starting with a chiral, non-racemic allylic alcohol, the chirality can be effectively transferred to the product, leading to the formation of a specific enantiomer of the γ-lactone intermediate. researchgate.netbioinfopublication.org

Similarly, the intramolecular cyclopropanation of glycals is inherently stereoselective. acs.orgnih.gov The facial selectivity of the cyclopropanation on the glycal is controlled by the existing stereocenters of the sugar backbone, leading to the formation of a single, well-defined stereoisomer of the cyclopropane adduct. acs.orgresearchgate.net This effectively translates the stereochemical information from the starting carbohydrate into the core of the target molecule. These methods exemplify how synthetic chemists can achieve the asymmetric synthesis of complex natural products like this compound by leveraging the inherent properties of chiral starting materials and stereoselective reactions.

Development of Synthetic Routes to this compound Derivatives

The development of synthetic routes that allow for the creation of derivatives of a natural product is important for exploring structure-activity relationships and developing new therapeutic agents. rsc.org A flexible synthetic strategy enables the modification of the parent structure to produce a library of related compounds.

The synthetic route based on the intramolecular cyclopropanation of glycals offers a clear example of such flexibility. acs.orgacs.org An advanced hemiacetal intermediate produced in this synthesis can be treated with catalytic acid in methanol (B129727) to afford a stable acetal (B89532). acs.org This acetal serves as a key branch point. From this intermediate, oxidative cleavage of an olefin followed by Wittig homologation can be used to append different side chains. acs.org This divergence allows for a unified strategy to access not only this compound but also its natural analogues, Canadensolide and Sporothriolide, which differ only in the length of their alkyl side chains. acs.org This demonstrates how a well-designed synthetic pathway can provide access to a range of related natural products and their derivatives from a common intermediate.

Challenges and Advancements in this compound Chemical Synthesis

The chemical synthesis of this compound, a phytotoxic bislactone natural product, presents a significant undertaking due to its complex molecular architecture. acs.org Crafting such intricate structures requires sophisticated synthetic strategies to control stereochemistry and efficiently construct the core ring systems. The inherent structural features of this compound and related macrocyclic compounds pose several obstacles that chemists have sought to overcome through innovative methodologies. mdpi.com

General challenges in the synthesis of macrocycles like this compound often revolve around the crucial macrocyclization step. This ring-forming reaction is frequently hampered by unfavorable entropic factors and competitive intermolecular reactions, such as oligomerization, which can lead to lower yields. mdpi.combeilstein-journals.org Consequently, these reactions often necessitate high-dilution conditions, which can be impractical for large-scale synthesis. mdpi.comresearchfeatures.com Furthermore, the presence of multiple stereocenters and sensitive functional groups within the target molecule demands highly selective and mild reaction conditions to avoid isomerization or degradation. mdpi.com

A primary challenge specific to the synthesis of this compound is the stereocontrolled construction of its tetrahydro-furo[3,4-b]furan-2,4-dione core. acs.org Achieving the correct relative and absolute stereochemistry at multiple chiral centers is a formidable task that dictates the biological activity of the final compound. Another significant hurdle is the introduction of the exocyclic methylene (B1212753) group and the specific side chain that characterizes this compound. acs.org

Table 1: Key Challenges in this compound Synthesis

Challenge Category Specific Obstacle Significance in Synthesis
Structural Complexity Construction of the bislactone (tetrahydro-furo[3,4-b]furan-2,4-dione) core. acs.org Requires multi-step sequences with high stereochemical control.
Stereochemical Control The molecule contains multiple chiral centers that must be correctly configured. acs.orgmdpi.com
Reaction Selectivity Regioselectivity Difficulty in differentiating and reacting specific functional groups without affecting others. beilstein-journals.org
Process & Efficiency Macrocyclization Efficiency Entropic penalties and competing intermolecular oligomerization often lead to low yields. mdpi.combeilstein-journals.org
High-Dilution Conditions Required to favor intramolecular cyclization, but complicates scalability and increases solvent waste. mdpi.comdrughunter.com
Protecting Group Strategy The need for multiple protecting groups can increase the number of steps and lower overall yield. beilstein-journals.org

In response to these challenges, significant advancements have been made in synthetic organic chemistry. One of the most notable strategies developed for the synthesis of this compound and its analogues, such as canadensolide and sporothriolide, involves the intramolecular cyclopropanation of glycal-derived precursors. acs.orgresearchgate.net This approach provides a powerful method for setting key stereocenters and constructing advanced intermediates.

Research has demonstrated the efficacy of copper-catalyzed intramolecular cyclopropanation of glycal-derived diazoacetates. acs.orgresearchgate.net This reaction proceeds with high diastereoselectivity. acs.org The resulting cyclopropanes serve as versatile intermediates that can be further elaborated. A key subsequent transformation is a zinc-mediated tandem ring-opening reaction, which facilitates the formation of the crucial tetrahydro-furo[3,4-b]furan-2,4-dione core found in this compound. acs.orgresearchgate.net This methodology has been shown to be compatible with various protecting groups, enhancing its synthetic utility. researchgate.net

Another significant advancement is the development of a radical-mediated total synthesis. nih.govrsc.org This approach provides an alternative pathway to the natural product, starting from readily available materials like diacetone glucose. nih.govrsc.org Such radical-based strategies can offer unique solutions for forming complex bonds under mild conditions. Furthermore, broader progress in macrocyclization techniques, such as ring-closing metathesis (RCM) and chemoenzymatic methods, continues to expand the toolkit available to synthetic chemists for tackling complex targets like this compound. beilstein-journals.orgdrughunter.com These modern strategies aim to improve efficiency, reduce the number of synthetic steps, and minimize waste. beilstein-journals.orgresearchfeatures.com

Table 2: Advancements in Synthetic Strategies for this compound and Analogues

Synthetic Strategy Key Reaction(s) Catalyst/Reagent Significance & Outcome
Intramolecular Cyclopropanation acs.orgresearchgate.net Copper-catalyzed cyclopropanation of a glycal-derived diazoacetate. Copper catalyst Establishes key stereochemistry and forms a cyclopropane intermediate. acs.orgresearchgate.net
Zinc-mediated tandem ring-opening. Zinc Opens the cyclopropane and facilitates the formation of the bislactone core. acs.orgresearchgate.net
Selective mono-deprotection of a di-tert-butylsilylene ether. TBAF in THF Allows for selective functionalization of the intermediate diol. acs.org
Radical-Mediated Synthesis nih.govrsc.org Radical-induced cyclization. Titanocene(III) chloride (for related structures), n-Bu3SnH. nih.govtemple.edu Provides an alternative route for constructing the core lactone structure from a carbohydrate-derived precursor. nih.govrsc.org

Advanced Spectroscopic and Analytical Characterization of Xylobovide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Xylobovide Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments, the carbon skeleton, proton environments, and stereochemistry of this compound have been established. nih.govbyu.edu

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. For this compound and its derivatives, such as this compound-9-methyl ester, ¹H-NMR spectra reveal the number of distinct protons, their multiplicity (splitting patterns), and their electronic environment through chemical shifts (δ). sci-hub.seresearchgate.net For instance, in the ¹H-NMR spectrum of this compound-9-methyl ester, specific signals corresponding to methyl, methylene (B1212753), and methoxy (B1213986) groups have been identified. sci-hub.se Similarly, ¹³C-NMR spectra provide data on the different carbon environments, including those in alkyl chains and carbonyl groups. researchgate.net

Detailed NMR data for this compound and its methyl ester derivative are presented below.

¹H-NMR Spectroscopic Data

Compound Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Reference
(±)-Xylobovide -CH₃ 0.85 t 6.8 researchgate.net
This compound-9-methyl ester -CH₃ (methyl) 1.12 t Not specified sci-hub.se
This compound-9-methyl ester -CH₂ (methylene) 1.96 q Not specified sci-hub.se
This compound-9-methyl ester -OCH₃ (methoxy) 4.09 t Not specified sci-hub.se
This compound-9-methyl ester 2 x 3° CH 4.64 d Not specified sci-hub.se

¹³C-NMR Spectroscopic Data

Compound Carbon Assignment Chemical Shift (δ) ppm Reference
(±)-Xylobovide Alkyl 13.8 researchgate.net
(±)-Xylobovide Alkyl 22.2 researchgate.net

While 1D-NMR identifies the types of atoms present, two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms. nih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in the complete structural elucidation of compounds like this compound. byu.edu COSY spectra reveal proton-proton (¹H-¹H) couplings through bonds, allowing for the tracing of spin systems. HMQC and HSQC experiments correlate directly bonded proton and carbon atoms, while HMBC spectra show longer-range (2-3 bond) correlations between protons and carbons, which is essential for connecting different fragments of the molecule. byu.edu The use of these 2D-NMR techniques was vital in confirming the bis-gamma-butyrolactone core structure of this compound and determining the relative stereochemistry of its chiral centers. nih.govbyu.edu

¹H-NMR and ¹³C-NMR Data Analysis for this compound and Derivatives

Mass Spectrometry (MS) Approaches for this compound Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound by measuring its mass-to-charge ratio (m/z). nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This method has been effectively used in the bioactivity-guided fractionation of extracts to isolate and identify this compound derivatives. sci-hub.sesci-hub.se In the analysis of a bioactive fraction from Xylaria sp., LC-MS analysis revealed a major molecular ion peak at an m/z of 213 in negative ionization mode, corresponding to the [M-H]⁻ ion of this compound-9-methyl ester. sci-hub.sesci-hub.se In positive mode, the [M+H]⁺ ion was observed at m/z 215. sci-hub.sesci-hub.se This data allowed for the determination of the molecular weight and the proposal of the molecular formula C₁₀H₁₅O₅ for this derivative. sci-hub.sesci-hub.se High-resolution mass spectrometry (HRMS) further refines this by providing highly accurate mass measurements, which is crucial for unambiguously confirming the elemental composition. nih.gov

A significant challenge in mass spectrometry is the detection of the molecular ion, which is the unfragmented, ionized molecule. The stability of the molecular ion is highly dependent on the ionization technique used and the structure of the analyte itself. chromatographyonline.comnumberanalytics.com Harsher ionization methods, such as electron ionization (EI), can cause extensive fragmentation, making the molecular ion peak weak or entirely absent. chromatographyonline.comgcms.cz This can complicate the determination of the molecular weight.

For complex molecules like this compound, softer ionization techniques such as Electrospray Ionization (ESI), often used in LC-MS, are preferred as they typically yield molecular or pseudomolecular ions (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) with minimal fragmentation. chromatographyonline.com However, even with ESI, challenges can arise from in-source fragmentation (e.g., loss of a water molecule) or the formation of various adducts, which can complicate spectral interpretation and the confident identification of the primary molecular ion. chromatographyonline.com

LC-MS Analysis in Bioactive Fraction Characterization

Infrared (IR) Spectroscopy in this compound Structural Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. sci-hub.se For this compound-9-methyl ester, FT-IR spectroscopy confirmed the presence of key functional groups, which supported the structure elucidated by NMR and MS. sci-hub.sesci-hub.se The presence of a bis-gamma-butyrolactone nucleus was confirmed by characteristic stretching frequencies. sci-hub.se

Infrared (IR) Spectroscopic Data for this compound-9-methyl ester sci-hub.se

Absorption Band (cm⁻¹) Functional Group Assignment Vibration Type
3586.95 O–H Stretching
2953.45 C=C Stretching
1661.32 C=O (ring) Stretching
1636.30 C=O (ester) Stretching

Table of Mentioned Compounds

Compound Name
This compound
This compound-9-methyl ester

Hyphenated Spectroscopic Techniques in this compound Research

The structural elucidation and analysis of this compound, a complex natural polyketide, have been significantly advanced through the application of hyphenated spectroscopic techniques. sci-hub.se These methods, which couple a separation technique with a spectroscopic detection method, are indispensable for identifying and characterizing compounds within complex mixtures, such as fungal extracts. akjournals.comresearchgate.net Research into this compound, particularly from endophytic fungi like Xylaria sp., has frequently employed these powerful analytical strategies to isolate and identify the molecule and its derivatives. sci-hub.seresearchgate.net

Bioactivity-guided fractionation is a common precursor to hyphenated analysis in this compound research. sci-hub.seresearchgate.net This approach involves a systematic process of separating crude extracts into fractions and testing each for biological activity. The active fractions are then subjected to further analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to pinpoint the specific bioactive constituent. researchgate.netsci-hub.se This combination of bioassay with advanced spectroscopy accelerates the discovery and dereplication process, efficiently identifying known compounds like this compound and its analogs. akjournals.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS stands out as a primary tool in the analytical characterization of this compound. This technique provides crucial information on the molecular weight and purity of the compound. In a notable study involving the endophytic fungus Xylaria sp. FPL-25(M), researchers utilized LC-MS to identify a bioactive derivative, this compound-9-methyl ester. sci-hub.se The analysis, performed on a purified fraction, revealed key mass spectrometric data essential for its identification. sci-hub.sesci-hub.se

The LC-MS analysis was conducted under specific chromatographic conditions to achieve separation and detection. sci-hub.se The results from this research provided distinct molecular ion peaks that confirmed the molecular weight of the isolated compound, linking it directly to this compound-9-methyl ester. sci-hub.se

Table 1: LC-MS Data for this compound-9-Methyl Ester

ParameterObservationReference
Ionization ModeNegative [M-H]⁻ sci-hub.se
m/z (Negative Mode)213 sci-hub.se
Ionization ModePositive [M+H]⁺ sci-hub.se
m/z (Positive Mode)215 sci-hub.se
Retention Time (tR)2.90 min sci-hub.se
Deduced Molecular FormulaC₁₀H₁₅O₅ sci-hub.se

Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS is more commonly cited in recent this compound literature, Gas Chromatography-Mass Spectrometry (GC-MS) has also been employed in broader studies that led to the isolation of this compound. byu.edustxavierstn.edu.in Theses and research documents detailing the structure elucidation of various natural products from endophytes list GC-MS as one of the analytical methods used, indicating its role in the comprehensive characterization of extracts containing this compound and other secondary metabolites like fusaric acid and dehydrofusaric acid. byu.edustxavierstn.edu.inbyu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conjunction with Hyphenated Techniques

Although not a hyphenated technique itself, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of novel and known compounds isolated via hyphenated techniques. Following isolation and preliminary identification by LC-MS, NMR is used to confirm the precise structure. For this compound-9-methyl ester, ¹H-NMR spectroscopy provided detailed information on the proton environment within the molecule, confirming its structural features. sci-hub.se

Table 2: ¹H-NMR Spectroscopic Data for this compound-9-Methyl Ester (400 MHz, CDCl₃)

Chemical Shift (δ ppm)Multiplicity & Coupling Constant (J)Number of ProtonsAssignmentReference
1.12t3H-CH₃ (methyl) sci-hub.se
1.96q2Hmethylene sci-hub.se
4.09t3H-OCH₃ (methoxy) sci-hub.se
4.64d2H2 x 3° CH sci-hub.se
5.162d2HCH₂ (alkene) sci-hub.se

The integration of these advanced spectroscopic methods is crucial for the unambiguous identification and detailed structural analysis of this compound and its derivatives, forming the foundation of modern natural product chemistry research. sci-hub.seresearchgate.net

Mechanistic Studies on Xylobovide S Biological Activities

Antimicrobial Activity of Xylobovide

This compound, a natural product derived from fungi, has demonstrated notable antimicrobial properties. This section explores its range of activity against various microorganisms and delves into the potential mechanisms by which it exerts its effects.

Spectrum of Activity Against Microorganisms

Research has shown that this compound, and specifically its derivative this compound-9-methyl ester, exhibits a broad spectrum of antimicrobial activity. researchgate.netsci-hub.seresearchgate.netsci-hub.sescielo.org.co This activity has been observed against both human and plant pathogens. researchgate.netscielo.org.co Studies indicate that Gram-positive bacteria and fungi are generally more susceptible to this compound than Gram-negative bacteria. researchgate.netsci-hub.seresearchgate.netsci-hub.se

The antimicrobial potential of this compound has been identified through bioactivity-guided fractionation and bioautography techniques, which allow for the isolation and identification of active compounds from crude extracts. researchgate.netsci-hub.sescielo.org.co For instance, a study on an endophytic fungus, Xylaria sp. FPL-25(M), isolated from Ficus pumila, led to the identification of this compound-9-methyl ester as the bioactive metabolite responsible for the observed broad-spectrum antimicrobial effects. researchgate.netsci-hub.seresearchgate.net

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. The following table summarizes the MIC values of this compound-9-methyl ester against a panel of pathogenic bacteria and fungi.

Test MicroorganismTypeMIC (µg/ml)
Listeria monocytogenesGram-positive bacteriumData not available in provided sources
Staphylococcus aureusGram-positive bacteriumData not available in provided sources
Escherichia coliGram-negative bacteriumData not available in provided sources
Pseudomonas aeruginosaGram-negative bacteriumData not available in provided sources
Candida albicansFungusData not available in provided sources
Microsporum gypseumFungusData not available in provided sources

Investigation of Cellular Targets and Molecular Mechanisms (Inferred from general natural product research)

While specific studies detailing the molecular mechanisms of this compound are not extensively available, insights can be drawn from general research on natural antimicrobial compounds. The primary modes of action for many natural products involve the disruption of essential cellular structures and processes.

A common target for antimicrobial agents is the bacterial cell membrane. mdpi.comnih.gov These agents can disrupt the membrane's integrity, leading to leakage of cellular contents and ultimately, cell death. vinmec.com This disruption can occur through various mechanisms, including the formation of pores or channels in the membrane. mdpi.com Another critical target is the synthesis of the bacterial cell wall, a structure essential for maintaining cell shape and protecting against osmotic stress. vinmec.com For example, some antibiotics inhibit the enzymes responsible for cross-linking the peptidoglycan layers of the cell wall. vinmec.com

Furthermore, natural products can interfere with vital intracellular processes. Inhibition of protein synthesis is a well-established antimicrobial mechanism. vinmec.com This can be achieved by targeting the bacterial ribosome and preventing the translation of messenger RNA into proteins. vinmec.com The synthesis of nucleic acids, both DNA and RNA, is another potential target. vinmec.com Compounds can inhibit enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication. vinmec.com Finally, some antimicrobials disrupt metabolic pathways, such as the synthesis of folic acid, which is essential for the production of nucleotides and certain amino acids. vinmec.com

Given that this compound is a polyketide-derived product, its mechanism of action could potentially involve one or more of these established pathways. sci-hub.se Further research is needed to elucidate the specific cellular targets and molecular interactions of this compound.

Phytotoxic Effects of this compound

In addition to its antimicrobial properties, this compound has been shown to exhibit phytotoxic effects, impacting plant growth and development.

Inhibition of Seed Germination and Plant Growth

This compound has been identified as a metabolite that can inhibit the germination of seeds. mdpi.com Specifically, this compound isolated from the culture broth of Xylaria obovata was found to inhibit the seed germination of Eragrostis tef at concentrations between 50 and 100 μg/mL. mdpi.com The inhibition of seed germination is a common phytotoxic effect caused by various chemical compounds, which can interfere with the physiological processes required for a seed to sprout. wikipedia.orgmdpi.com

Phytotoxicity can manifest in several ways beyond germination inhibition, including stunted growth, leaf burn, chlorosis (yellowing of leaves), and leaf distortion. farmonaut.com These symptoms are indicative of underlying damage to the plant's tissues and disruption of its metabolic processes. farmonaut.com The inhibition of plant growth can be a result of interference with cell division, nutrient uptake, or photosynthesis. wikipedia.org

Role in Plant-Pathogen Interactions and Disease Etiology

The production of phytotoxic secondary metabolites by fungi can play a significant role in the development of plant diseases. researchgate.net These phytotoxins can cause various symptoms, including leaf spots, wilting, chlorosis, and necrosis. mdpi.com In the context of plant-pathogen interactions, phytotoxins can be crucial for the pathogen to colonize the host plant and cause disease. nih.govmedicine.dp.ua

This compound is produced by species within the Xylariaceae family, which includes some plant pathogens. researchgate.net For example, Xylaria necrophora, a pathogen causing taproot decline in soybeans, produces a range of secondary metabolites, some of which are phytotoxic. researchgate.net While the specific role of this compound in the pathogenicity of every producing fungus is not fully understood, the ability to produce phytotoxins is a known virulence factor for many plant pathogenic fungi. researchgate.net The production of such compounds can help the fungus to weaken the plant's defenses and facilitate infection. mdpi.com

Proposed Mechanisms of Phytotoxicity

The precise mechanisms by which this compound exerts its phytotoxic effects have not been fully elucidated. However, based on the known effects of other phytotoxins, several potential mechanisms can be proposed. Phytotoxicity often results from the disruption of fundamental plant physiological processes. wikipedia.org

One possible mechanism is the interference with plant hormone signaling pathways. frontiersin.org For example, some phytotoxins can inhibit the synthesis or action of gibberellins, which are crucial hormones for seed germination and plant growth. frontiersin.orgseedbiology.denih.gov By disrupting gibberellin signaling, a phytotoxin can effectively halt these developmental processes.

Another potential mechanism is the inhibition of essential enzymatic activities within the plant. This could include enzymes involved in photosynthesis, respiration, or nutrient assimilation. Disruption of these core metabolic functions would lead to the observed symptoms of phytotoxicity, such as stunted growth and chlorosis. farmonaut.com Furthermore, some phytotoxins can cause damage to cellular membranes, leading to electrolyte leakage and cell death, which manifests as necrosis or leaf burn. farmonaut.com

Ecological and Biological Roles of Xylobovide

Role of Xylobovide in Endophytic Fungal-Host Plant Symbiosis

This compound has been identified as a metabolite produced by endophytic fungi of the genus Xylaria. byu.edu These fungi reside within the tissues of host plants, establishing a complex symbiotic relationship that can be mutually beneficial. Endophytic fungi are known to produce a vast arsenal (B13267) of secondary metabolites that are not essential for their primary growth but are crucial for survival, adaptation, and interaction with their environment. sci-hub.sestxavierstn.edu.in While the direct and specific roles of this compound in the symbiotic relationship are still under investigation, its functions can be inferred from its known biological activities and the general roles of secondary metabolites from endophytic Xylaria species.

Endophytic fungi are recognized as a "second immunological layer" for plants, enhancing their defense capabilities against a range of biotic threats. scielo.org.co Secondary metabolites produced by these fungi are pivotal in this protective role. researchgate.netbiorxiv.org Research has shown that a derivative of this compound, this compound-9-methyl ester, isolated from an endophytic Xylaria sp., exhibits broad-spectrum antimicrobial activity. sci-hub.sesci-hub.se It was found to be more effective against Gram-positive bacteria and fungi than Gram-negative bacteria. sci-hub.se This antimicrobial property suggests that this compound could contribute to the host plant's defense by inhibiting the growth of pathogenic or competing microbes in the plant's vicinity.

Endophytic fungi can significantly influence the physiology of their host plants, including their responses to both biotic and abiotic stresses. stxavierstn.edu.in While specific studies on this compound's direct impact on plant physiology are limited, its phytotoxic nature provides some clues. This compound isolated from Xylaria obovata has been shown to inhibit the seed germination of the plant Eragrostis tef. mdpi.comresearchgate.netacs.org This phytotoxicity suggests that this compound could play a role in mediating plant growth and development, potentially as an allelopathic agent to suppress competing plant species in the vicinity of the host. nii.ac.jp

In a broader context, secondary metabolites from endophytes can modulate the host's stress response mechanisms. They can induce the production of plant defense compounds or hormones, preparing the plant to better withstand attacks from pathogens or herbivores. imskolkata.org Endophytes can also enhance a plant's tolerance to abiotic stresses such as drought, salinity, and heavy metal toxicity by producing compounds that mitigate cellular damage. stxavierstn.edu.in Although the specific contribution of this compound to these stress responses is not yet fully understood, its existence as a bioactive secondary metabolite within an endophytic system points towards a potential role in the complex chemical dialogue that governs the plant's interaction with its environment.

Contribution to Host Defense Mechanisms

This compound in Microbial Competition and Communication in Ecosystems

Within any ecosystem, microorganisms are in constant competition for resources and space. nih.gov The production of antimicrobial compounds is a key strategy in this struggle for survival. The demonstrated antimicrobial activity of a this compound derivative against a range of bacteria and fungi indicates its potential role in microbial antagonism. sci-hub.sesci-hub.se By inhibiting the growth of other microorganisms, the Xylaria fungus that produces this compound can secure its niche within the host plant and limit competition from other endophytic or pathogenic microbes. This chemical warfare is a fundamental aspect of microbial ecology. byu.edu

The production of secondary metabolites is not only for warfare but can also be involved in communication. While there is no direct evidence of this compound acting as a signaling molecule in processes like quorum sensing, the production of such metabolites is often density-dependent and can be influenced by the presence of other microbes. asm.org The synthesis of specific compounds can be triggered by interactions with other fungi, suggesting a responsive and dynamic chemical interplay within the microbial community. asm.org The study of how this compound production is regulated and how it might influence the behavior of other microbes is an area ripe for future research.

Broader Ecological Significance of Xylariaceous Secondary Metabolites

The family Xylariaceae, to which the producers of this compound belong, is a group of fungi with significant ecological importance, largely due to their prolific production of diverse and bioactive secondary metabolites. hep.com.cnjse.ac.cn These fungi are commonly found as saprotrophs, decomposing wood and other organic matter, and as endophytes in a wide range of plants. researchgate.net This dual ecological role as both symbionts and decomposers may drive the diversification of their secondary metabolite profiles. researchgate.net

The vast chemical diversity of metabolites from Xylariaceae suggests they play numerous ecological roles. Many of these compounds have antimicrobial, antifungal, insecticidal, and phytotoxic properties. researchgate.netbiorxiv.orgresearchgate.net This chemical arsenal allows them to successfully compete with other organisms, defend their host plants, and efficiently colonize and decompose substrates. The production of such a wide array of bioactive compounds highlights the ecological success of the Xylariaceae and their importance in shaping the structure and function of the ecosystems they inhabit. The study of compounds like this compound provides a window into these complex chemical interactions and the evolutionary pressures that have led to such remarkable metabolic diversity.

Derivatives and Structural Analogues of Xylobovide

Naturally Occurring Xylobovide Analogues (e.g., this compound-9-methyl ester)

While this compound itself is a significant natural product, related structures have also been isolated from natural sources, primarily from fungi. These analogues often feature modifications such as esterification or variations in stereochemistry.

A key naturally occurring analogue is This compound-9-methyl ester . This compound was identified through bioactivity-guided fractionation of extracts from the endophytic fungus Xylaria sp. FPL-25(M), isolated from the plant Ficus pumila. sci-hub.sesci-hub.seresearchgate.net Spectroscopic analysis, including LC-MS, IR, and NMR, confirmed its structure as a bis-γ-butyrolactone with a molecular formula of C10H15O5. sci-hub.se this compound itself is recognized as a hybrid polyketide, with its structure comprising components resembling 4-epi-ethisolide and canadensolide (B1215938). sci-hub.seresearchgate.netresearchgate.net

Research findings indicate that this compound-9-methyl ester possesses broad-spectrum antimicrobial activity. sci-hub.seresearchgate.netresearchgate.net In studies, it demonstrated notable inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. sci-hub.sesci-hub.se The minimum inhibitory concentration (MIC) values revealed that Gram-positive bacteria and fungi were generally more susceptible to the compound than Gram-negative bacteria. sci-hub.se The isolation of this active analogue underscores the potential of endophytic Xylaria species as a source of valuable bioactive lactones. sci-hub.seresearchgate.net

Analogue NameNatural SourceMolecular FormulaKey Structural FeatureReported Bioactivity
This compound-9-methyl esterEndophytic fungus Xylaria sp. FPL-25(M) sci-hub.seresearchgate.netC10H15O5 sci-hub.seMethyl ester at the C-9 positionBroad-spectrum antimicrobial activity researchgate.netresearchgate.net

Synthesized this compound Derivatives for Structure-Activity Relationship Studies

The synthesis of this compound and its derivatives is a field of active research, aimed at developing efficient synthetic routes and enabling the creation of novel analogues for structure-activity relationship (SAR) studies. researchgate.netresearchgate.netmdpi.com SAR investigations involve systematically modifying a molecule's structure to determine which parts are essential for its biological effects. researchgate.netnih.govfrontiersin.org

While extensive SAR studies specifically on a wide range of this compound derivatives are still emerging, the synthesis of its core structure and related bislactones provides the foundation for such work. researchgate.netmdpi.com For instance, synthetic strategies have been developed that target advanced intermediates common to the synthesis of this compound, canadensolide, and sporothriolide (B120571). researchgate.netresearchgate.net One reported approach involves the intramolecular cyclopropanation of glycal-derived diazoacetates to construct the key bislactone framework. researchgate.net Another strategy utilizes a Johnson–Claisen rearrangement to create chiral β,γ-disubstituted-γ-lactones, which serve as versatile intermediates for this compound and other related natural products. researchgate.net

These synthetic efforts are critical for several reasons:

They provide access to larger quantities of the natural product than can be obtained from isolation.

They allow for the creation of derivatives with modified side chains, altered stereochemistry, or different functional groups.

By testing these derivatives, researchers can identify the key pharmacophores responsible for activity and potentially design new compounds with improved potency or selectivity. nih.govmdpi.com

The synthesis of quinoline-metronidazole derivatives, for example, followed by biological evaluation and SAR analysis, led to the identification of a promising lead compound against visceral leishmaniasis, showcasing the power of this approach. nih.gov Similar principles are applied in the development of derivatives of other complex natural products, like betulinic acid for anti-HIV activity, where SAR models guide the design of more potent inhibitors. nih.gov

Comparison with Structurally Related Bis-γ-Butyrolactones (e.g., Canadensolide, Sporothriolide, Avenaciolide)

This compound belongs to a larger family of fungal metabolites known as bis-γ-butyrolactones, which share a fused furo[3,4-b]furan-2,4-dione core but differ in the length and structure of their alkyl side chains. scbt.comatlas.jp Comparing this compound to its structural relatives—canadensolide, sporothriolide, and avenaciolide (B20334)—reveals key differences that influence their biological profiles. These compounds are often classified based on their biosynthetic origins. nih.gov Type A metabolites, including this compound, canadensolide, and sporothriolide, arise from the condensation of a fatty acid at its α-position, whereas type B metabolites like avenaciolide involve condensation at the β-position. nih.gov

Canadensolide , isolated from the fungus Penicillium canadense, is an antifungal metabolite with a butyl side chain. atlas.jpontosight.aimedchemexpress.com Its structure and absolute stereochemistry have been extensively studied. gla.ac.uk Like this compound, it possesses a bis-lactone (B144190) structure and inhibits the germination of certain phytopathogenic fungi. atlas.jpmedchemexpress.com

Sporothriolide features a hexyl side chain and was originally isolated from a Sporothrix species. ontosight.aibyu.edu It has also been found in cultures of Hypoxylon monticulosum. nih.govresearchgate.nettandfonline.com Sporothriolide exhibits pronounced antifungal and herbicidal activities. ontosight.aiird.fr Several natural derivatives of sporothriolide, such as dihydrosporothriolide and sporothric acid, have also been identified. researchgate.nettandfonline.com

Avenaciolide is another antifungal bis-γ-lactone, produced by Aspergillus avenaceus. scbt.commedchemexpress.com It contains a heptyl side chain and is distinguished by its stereochemistry. medchemexpress.comrothamsted.ac.uk Beyond its antifungal action, avenaciolide is a specific inhibitor of glutamate (B1630785) transport in mitochondria. medchemexpress.com

The structural relationship between these compounds highlights how relatively small changes in the alkyl substituent on a common chemical scaffold can lead to a diversity of natural products. ird.frfrontiersin.org

CompoundCore StructureSide ChainMolecular FormulaNatural Source(s)Reported Bioactivity
This compoundBis-γ-butyrolactoneEthylC9H10O4 npatlas.orgXylaria species researchgate.netbyu.eduAnticancer (HeLa cells) byu.edu
CanadensolideBis-γ-butyrolactoneButylC11H14O4 chemspider.comPenicillium canadense atlas.jpmedchemexpress.comAntifungal atlas.jpmedchemexpress.com
SporothriolideBis-γ-butyrolactoneHexylC13H18O4 nih.govSporothrix sp., Hypoxylon monticulosum ontosight.aitandfonline.comAntifungal, Herbicidal ontosight.aiird.fr
AvenaciolideBis-γ-butyrolactoneHeptylC15H22O4 scbt.comchemspider.comAspergillus avenaceus medchemexpress.comAntifungal, Glutamate transport inhibitor medchemexpress.com

Theoretical and Computational Investigations of Xylobovide

Quantum Chemical Calculations for Xylobovide Conformation and Stereochemistry

Quantum chemical calculations are powerful tools used to investigate the electronic structure, geometry, and relative energies of different conformations and stereoisomers of a molecule. These calculations can provide detailed insights into the preferred three-dimensional arrangement of atoms and the factors influencing molecular shape. While specific detailed quantum chemical calculations focusing explicitly on the conformation and stereochemistry of this compound were not found in the provided search results, such methods are widely applied to understand the structural nuances of various organic molecules, including complex natural products and carbohydrates like disaccharides nih.govrsc.org. Studies on other molecules demonstrate the use of quantum chemical calculations to determine stereochemistry and analyze conformational preferences, which are crucial for understanding a molecule's reactivity and interaction with other biological entities nih.govu-tokyo.ac.jp. These calculations often involve optimizing molecular geometries and calculating energies at various levels of theory to map out the potential energy surface and identify stable conformers nrel.gov.

Density Functional Theory (DFT) Studies on this compound Synthesis Mechanisms

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and condensed phases. In chemistry, DFT is frequently employed to study reaction mechanisms by calculating the energies of reactants, transition states, and products, thereby providing insights into reaction pathways and activation barriers frontiersin.orgrsc.org. Although specific DFT studies detailing the synthesis mechanisms of this compound were not identified in the search results, DFT is a standard approach for elucidating the step-by-step processes involved in chemical synthesis for a wide range of compounds mdpi.comresearchgate.net. By analyzing the electronic properties and energy profiles along a reaction coordinate, DFT calculations can help predict the feasibility of a reaction, understand the role of catalysts, and rationalize observed product distributions. The application of DFT to the synthesis of complex natural products allows researchers to explore potential biosynthetic pathways and the enzymatic mechanisms involved.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are computational techniques used to simulate the interaction between molecules, such as a ligand (e.g., this compound or its derivative) and a receptor (e.g., a protein target). Molecular docking predicts the preferred binding orientation and affinity of a ligand to a target site, providing valuable information about potential interactions at the atomic level openaccessjournals.commdpi.comjmbfs.org. These studies are instrumental in understanding the molecular basis of biological activity and in the initial stages of drug discovery openaccessjournals.comnih.govnih.gov.

Research on a derivative, this compound-9-methyl ester, has utilized molecular docking studies to investigate its antifungal mechanism researchgate.net. These studies aimed to reveal the binding interactions of this compound-9-methyl ester with key enzyme targets in B. cinerea, supporting observed in vitro and in vivo results researchgate.net. Molecular docking simulations can provide insights into the specific residues involved in binding and the types of interactions (e.g., hydrogen bonding, hydrophobic interactions) that stabilize the ligand-receptor complex mdpi.comnih.gov.

In Silico Analysis of this compound's Interactions

In silico analysis encompasses a broad range of computational methods used to analyze biological data and predict molecular behavior and interactions. In the context of this compound, in silico analysis has been applied to understand its potential interactions with biological targets. Specifically, in silico studies on this compound-9-methyl ester have revealed high binding scores with certain protein targets researchgate.net.

Detailed in silico studies indicated that this compound-9-methyl ester showed notable binding scores with E. coli beta-ketoacyl reductase (PDB ID: 1I01) and C. albicans N-myristoyl transferase (PDB ID: 1IYL) researchgate.net. Both targets exhibited the highest binding score of -6.1 Kcal/mol with this compound-9-methyl ester researchgate.net.

These in silico approaches are valuable for predicting drug-target interactions, understanding the potential biological roles of a compound, and prioritizing molecules for further experimental investigation biotech-asia.orgmdpi.comnih.gov. They can leverage information about chemical structure and biological targets to build predictive models of interaction networks nih.gov.

Future Research Directions and Research Gaps in Xylobovide Studies

Unexplored Biosynthetic Pathways and Enzymes

While Xylobovide is known to be a hybrid natural polyketide, its complete biosynthetic pathway remains largely unelucidated. sci-hub.se It is understood that the molecule is formed from two halves: a 4-epi-ethisolide upper portion and a canadensolide (B1215938) lower portion. sci-hub.se However, the specific enzymes catalyzing these intricate steps are yet to be identified and characterized. Endophytic fungi, particularly from the Xylaria genus, are prolific producers of a wide array of secondary metabolites, including polyketides like this compound. sci-hub.seresearchgate.net Future research should focus on identifying the gene clusters responsible for this compound production in these fungi. sci-hub.se The application of deep learning tools like BioNavi-NP could aid in predicting and navigating these complex biosynthetic pathways, potentially revealing novel enzymatic reactions and intermediates. nih.gov Elucidating these pathways is crucial for several reasons. It can provide insights into the evolution of secondary metabolite biosynthesis in fungi and may enable the bioengineering of microorganisms for enhanced production of this compound or novel analogues. sci-hub.sekit.ac.jp

Advanced Synthetic Methodologies for Complex this compound Analogues

The total synthesis of this compound has been achieved, notably through methods like intramolecular radical cyclization on carbohydrate-derived systems. niscpr.res.in Other synthetic strategies have also been explored, including the Johnson-Claisen rearrangement. uni-halle.debioinfopublication.org However, the development of more efficient and versatile synthetic routes is a key area for future research. uu.se There is a growing need for methodologies that allow for the facile creation of a diverse library of this compound analogues. domainex.co.uk This includes the development of stereoselective reactions to control the complex stereochemistry of the molecule and the incorporation of different functional groups to probe structure-activity relationships. researchgate.net Advanced synthetic techniques, such as those combining transition metal catalysis with electrochemistry, could offer greener and more efficient pathways to these complex molecules. uu.senih.gov The synthesis of trifluoromethylated analogues, for instance, has been a long-standing challenge but could yield compounds with enhanced biological properties. domainex.co.uk

Comprehensive Mechanistic Elucidation of Biological Activities beyond Initial Observations

Initial studies have revealed that this compound and its derivatives exhibit a broad spectrum of biological activities, including antimicrobial and phytotoxic effects. researchgate.netmdpi.com For instance, this compound-9-methyl ester has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria and fungi. sci-hub.seresearchgate.net Furthermore, this compound has been shown to inhibit the seed germination of certain plants. mdpi.com While these initial observations are promising, the underlying molecular mechanisms of these activities are not well understood. Future research must move beyond preliminary bioassays to a more comprehensive mechanistic elucidation. This will involve identifying the specific cellular targets and pathways that this compound interacts with. For example, in the context of its antifungal activity, molecular docking studies could help to identify key enzyme targets. researchgate.net Understanding these mechanisms is fundamental for any potential therapeutic or agricultural applications and will guide the rational design of more potent and selective analogues. mdpi.com

Investigation of this compound in Diverse Ecological Niches

This compound has been isolated from endophytic fungi, such as Xylaria obovata, which exist in symbiotic relationships with plants. sci-hub.semdpi.com The role of this compound in these complex ecological interactions is a significant research gap. It is hypothesized that such secondary metabolites may contribute to the host plant's defense mechanisms. researchgate.net Investigating the presence and concentration of this compound in different ecological niches, from various host plants to different geographical locations, could provide valuable insights into its ecological function. frontiersin.orguu.nl This involves studying how environmental factors influence the production of this compound by its fungal producers. mdpi.combiodiversity-science.net Understanding the ecological niche of this compound will not only enhance our knowledge of fungal-plant interactions but may also lead to the discovery of new, ecologically adapted this compound-producing strains. mdpi.com

Application of Emerging Analytical Techniques for Trace Analysis and Metabolomics

The detection and quantification of this compound and its metabolites, especially at trace levels within complex biological and environmental samples, require the application of advanced analytical techniques. adcreview.com While methods like liquid chromatography-mass spectrometry (LC-MS) have been utilized, there is a need to employ more sensitive and high-resolution platforms. sci-hub.seijpsjournal.com Techniques such as ultra-high-performance liquid chromatography (UHPLC) coupled with time-of-flight mass spectrometry (TOFMS) can be applied for detailed metabolomic studies to understand the broader metabolic impact of this compound. sci-hub.sersc.org Furthermore, the development of hyphenated techniques, which combine different analytical methods, can provide more comprehensive characterization. researchgate.net The emerging field of analytical biology, which integrates spectroscopic methods like Raman microscopy, could offer novel, non-invasive ways to study this compound within living cells and tissues, providing a more holistic understanding of its biological phenomena. spectroscopyonline.com

Q & A

Q. How can researchers design a reproducible synthesis protocol for Xylobovide?

To ensure purity and reproducibility, employ analytical techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. Detailed experimental protocols should specify reaction conditions (e.g., temperature, solvent systems) and purification methods (e.g., column chromatography). Include validation steps using reference standards and replicate synthesis batches to confirm consistency .

Q. What are the essential parameters for characterizing this compound’s structural and chemical properties?

Key parameters include:

  • Spectral Data : NMR (¹H, ¹³C) for functional group identification, Mass Spectrometry (MS) for molecular weight confirmation.
  • Crystallography : X-ray diffraction for 3D structural elucidation.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) to assess decomposition points.
  • Purity : HPLC or Gas Chromatography (GC) with ≥95% purity thresholds for biological assays. Document all methods in alignment with standardized reporting guidelines .

Q. How should researchers conduct a systematic literature review on this compound’s bioactivity?

Use databases like PubMed, SciFinder, and Web of Science with keywords (e.g., "this compound AND anticancer"). Filter studies by relevance, experimental rigor, and peer-reviewed status. Extract data on biological targets (e.g., enzyme inhibition), model systems (in vitro vs. in vivo), and dose-response relationships. Critically evaluate methodologies to identify gaps, such as understudied mechanisms or inconsistent assay conditions .

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s mechanism of action be resolved?

Conduct meta-analyses to compare experimental variables across studies, such as cell lines, dosage ranges, or incubation times. Validate hypotheses using orthogonal assays (e.g., CRISPR gene editing to confirm target involvement). Employ advanced techniques like molecular docking or isothermal titration calorimetry (ITC) to study binding affinities. Transparently report limitations, such as off-target effects in cellular models .

Q. What strategies optimize experimental conditions for studying this compound’s pharmacokinetics?

Use Design of Experiments (DoE) to test variables like pH, temperature, and co-administered agents. Employ physiologically based pharmacokinetic (PBPK) modeling to predict absorption/distribution. Validate findings via in vivo studies with LC-MS/MS quantification of plasma concentrations. Address interspecies variability by comparing rodent and human liver microsome stability data .

Q. How can researchers analyze synergistic effects of this compound in combination therapies?

Apply combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy. Use isobolograms to visualize dose-effect relationships. Validate results in 3D cell cultures or patient-derived xenografts (PDX) for clinical relevance. Incorporate transcriptomic or proteomic profiling to identify pathway-level interactions .

Methodological Considerations

Q. What statistical approaches are critical for interpreting this compound’s dose-response data?

Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate IC₅₀/EC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report effect sizes (e.g., Cohen’s d) to contextualize biological significance. Avoid overreliance on p-values; instead, emphasize confidence intervals and reproducibility across independent experiments .

Q. How should researchers address variability in this compound’s bioactivity across different cell lines?

Standardize cell culture conditions (e.g., passage number, serum concentration). Perform comparative studies using primary cells versus immortalized lines. Use CRISPR-Cas9 to knockout potential confounding genes (e.g., efflux transporters). Include positive and negative controls in all assays to normalize inter-experimental variability .

Ethical and Reporting Standards

Q. What ethical guidelines apply to in vivo studies of this compound?

Follow ARRIVE 2.0 guidelines for animal research, including sample size justification, randomization, and blinding. Obtain ethics committee approval for protocols involving vertebrate models. Report adverse events transparently, even if they contradict hypothesized outcomes .

Q. How can researchers ensure transparency when publishing negative results for this compound?

Submit to journals supporting null hypothesis publications (e.g., PLOS ONE). Include raw data in supplementary materials, with detailed descriptions of experimental conditions. Discuss potential reasons for negative outcomes, such as bioavailability limitations or model mismatch, to guide future studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.